molecular formula C9H7BrN2O2 B12985370 Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Cat. No.: B12985370
M. Wt: 255.07 g/mol
InChI Key: ABSLLZIIUHRAAR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2. It is a light-yellow solid that is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate typically involves the bromination of a pyrrolo[2,3-c]pyridine derivative followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .

Scientific Research Applications

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(2-3-11-7)6(10)4-12-8/h2-4,11H,1H3

InChI Key

ABSLLZIIUHRAAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C2=C1NC=C2)Br

Origin of Product

United States

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